2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound that features a triazole ring, a sulfur atom, and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . .
Pharmacokinetics
Its pka value is predicted to be 37 , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, its hydrogen bonding potential may be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by thiolation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with a thiazole ring, which also exhibit diverse biological activities.
Pyrimidine derivatives: Compounds containing a pyrimidine ring, known for their wide range of biological activities.
Indole derivatives: Compounds with an indole ring, which are important in medicinal chemistry.
Uniqueness
2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to the combination of the triazole ring, sulfanyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-5(2)10-4-8-9-7(10)13-3-6(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJJNVSKCASWSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.